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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)pyrrolidine

CAS No.: 383127-69-3

Cat. No.: B1366299

Get Quote

Executive Summary
2-(2,4-Dichlorophenyl)pyrrolidine (CAS: 383127-69-3 for free base; 1197233-95-6 for HCl) is

a heterocyclic amine characterized by a pyrrolidine ring substituted at the C2 position with a

2,4-dichlorophenyl moiety.[1][2][3][4] Its structural rigidity and electron-deficient aromatic ring

create distinct spectroscopic signatures essential for identification in complex matrices (e.g.,

biological fluids or reaction mixtures).

This guide provides a definitive reference for the identification of this compound using Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The

data presented synthesizes empirical standards for 2-arylpyrrolidines with specific substituent

effects derived from the 2,4-dichloro motif.
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Property Detail

IUPAC Name 2-(2,4-Dichlorophenyl)pyrrolidine

Molecular Formula C₁₀H₁₁Cl₂N

Molecular Weight 216.11 g/mol (Free Base)

Monoisotopic Mass 215.027 (³⁵Cl₂)

Key Isomers
(R)- and (S)- enantiomers (Chiral center at C2 of

pyrrolidine)

Mass Spectrometry (GC-MS) Profile
Mass spectrometry is the primary tool for rapid identification. The fragmentation pattern of 2-
(2,4-dichlorophenyl)pyrrolidine follows the characteristic

-cleavage pathway observed in 2-substituted pyrrolidines, dominated by the stability of the
pyrrolidinium ion.

Fragmentation Logic
Molecular Ion (M⁺): The presence of two chlorine atoms imparts a distinct isotopic cluster at

m/z 215, 217, and 219 with relative intensities of approximately 9:6:1 (M : M+2 : M+4).

Base Peak (m/z 70): The dominant fragmentation is the cleavage of the bond between the

pyrrolidine C2 and the aromatic ring. The charge is retained on the nitrogen-containing

fragment (pyrrolidinium ion, C₄H₈N⁺), resulting in a base peak at m/z 70.

Secondary Ions:

m/z 145/147/149: Dichlorobenzyl cation (loss of pyrrolidine ring).

m/z 214: Loss of Hydrogen (M-1), common in cyclic amines.

Data Table: Key MS Peaks (EI, 70 eV)
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m/z (Mass-to-
Charge)

Relative Intensity Assignment
Fragmentation
Mechanism

70 100% (Base) [C₄H₈N]⁺ -Cleavage (Loss of Ar-

Cl₂)

215 ~10-15% [M]⁺• Molecular Ion (³⁵Cl₂)

217 ~6-10% [M+2]⁺•
Isotope Peak

(³⁵Cl³⁷Cl)

219 ~1-2% [M+4]⁺• Isotope Peak (³⁷Cl₂)

145 < 10% [C₇H₃Cl₂]⁺ Dichlorophenyl cation

Visualization: Fragmentation Pathway
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[M]+ m/z 215/217

Pyrrolidinium Ion
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alpha-Cleavage
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Click to download full resolution via product page

Caption: Electron Ionization (EI) fragmentation pathway showing the dominant formation of the

m/z 70 pyrrolidinium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof, distinguishing the 2,4-dichloro substitution pattern

from other isomers (e.g., 3,4-dichloro).

¹H NMR (Proton) Analysis
The spectrum is defined by the ABX-like system of the trisubstituted aromatic ring and the

multiplets of the pyrrolidine ring.
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Solvent Reference: CDCl₃ (7.26 ppm)
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Position
Shift (δ
ppm)

Multiplicity
Coupling (J
Hz)

Integration
Assignment
Logic

Ar-H3 7.38 - 7.42 Doublet (d) J ≈ 2.1 1H

Aromatic:

Meta-

coupling to

H5; isolated

between Cl

atoms.

Ar-H6 7.30 - 7.35 Doublet (d) J ≈ 8.4 1H

Aromatic:

Ortho-

coupling to

H5; adjacent

to pyrrolidine.

Ar-H5 7.20 - 7.25 dd J ≈ 8.4, 2.1 1H

Aromatic:

Ortho to H6,

Meta to H3.

Py-H2 4.45 - 4.55 Triplet/dd J ≈ 7.5 1H

Benzylic:

Deshielded

by aryl ring

and Nitrogen.

Py-H5 3.05 - 3.25 Multiplet - 2H
-Methylene:

Adjacent to

Nitrogen.

Py-H3 2.15 - 2.30 Multiplet - 1H

-Methylene:

Shielded, part

of ring

pucker.

Py-H3/4 1.60 - 1.95 Multiplet - 3H

Ring Body:

Overlapping

methylene

envelope.
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¹³C NMR (Carbon) Analysis
Solvent Reference: CDCl₃ (77.16 ppm)

Aromatic Carbons: Six distinct signals due to asymmetry.

C-Cl (quaternary): ~133-135 ppm.

C-ipso (quaternary): ~140 ppm (attached to pyrrolidine).

C-H (methine): ~127, 129, 131 ppm.

Pyrrolidine Carbons:

C2 (Benzylic): ~58-60 ppm (Diagnostic chiral center).

C5 (N-CH₂): ~46-47 ppm.

C3/C4: ~25-35 ppm.

Infrared (IR) Spectroscopy
IR analysis is useful for confirming the salt form (HCl vs. Free Base) and the chlorination

pattern.

N-H Stretch:

Free Base: Sharp, weak band at 3300–3350 cm⁻¹.

HCl Salt: Broad, strong band at 2400–3000 cm⁻¹ (Ammonium N-H⁺).

Aromatic C-H: Weak stretches > 3000 cm⁻¹.

C=C Aromatic: 1470–1600 cm⁻¹.

C-Cl Stretch: Strong, characteristic bands in the fingerprint region at 1000–1100 cm⁻¹ and

800–850 cm⁻¹.

Experimental Protocols
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Protocol A: Sample Preparation for GC-MS
Objective: Isolate the free base for optimal volatilization and chromatography.

Dissolution: Dissolve 1 mg of the sample (HCl salt) in 1 mL of deionized water.

Basification: Add 100 µL of 1M NaOH or saturated Na₂CO₃ (pH > 10).

Extraction: Add 1 mL of Ethyl Acetate or Dichloromethane. Vortex for 30 seconds.

Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the organic (top/bottom) layer.

Injection: Inject 1 µL into the GC-MS inlet (Split 20:1).

Protocol B: Analytical Workflow
Unknown Sample
(Powder/Liquid)

Extraction (LLE)
pH > 10

NMR Analysis
(CDCl3 / D2O)

Dissolve Direct (if pure)

GC-MS Analysis
(EI Source)

Organic Phase

Data Validation

m/z 70, 215, 217

d, dd, d Pattern

Confirm ID:
2-(2,4-Dichlorophenyl)pyrrolidine
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Click to download full resolution via product page

Caption: Integrated analytical workflow for the confirmation of 2-(2,4-
Dichlorophenyl)pyrrolidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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